(R)-(+)-8-Methoxy-2-aminotetralin
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Overview
Description
®-(+)-8-Methoxy-2-aminotetralin is a chiral compound belonging to the class of aminotetralins It is characterized by the presence of a methoxy group at the 8th position and an amino group at the 2nd position on the tetralin ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-8-Methoxy-2-aminotetralin typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the tetralin ring system.
Methoxylation: Introduction of the methoxy group at the 8th position is achieved through electrophilic aromatic substitution using methanol and a suitable catalyst.
Amination: The amino group is introduced at the 2nd position via a nucleophilic substitution reaction, often using ammonia or an amine derivative under basic conditions.
Industrial Production Methods: Industrial production of ®-(+)-8-Methoxy-2-aminotetralin may involve:
Catalytic Hydrogenation: Large-scale synthesis often employs catalytic hydrogenation to reduce intermediates to the desired aminotetralin.
Chiral Resolution: Enantiomeric purity is achieved through chiral resolution techniques such as chromatography or crystallization.
Types of Reactions:
Oxidation: ®-(+)-8-Methoxy-2-aminotetralin can undergo oxidation reactions to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as dihydro derivatives.
Substitution: The methoxy and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products:
Oxidation Products: Ketones, quinones.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted aminotetralins.
Scientific Research Applications
®-(+)-8-Methoxy-2-aminotetralin has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of ®-(+)-8-Methoxy-2-aminotetralin involves interaction with specific molecular targets:
Molecular Targets: It may interact with receptors or enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
8-Methoxy-2-aminotetralin: Lacks the chiral center, making it different in terms of stereochemistry.
2-Amino-8-methoxytetralin: Similar structure but different substitution pattern.
Uniqueness: ®-(+)-8-Methoxy-2-aminotetralin is unique due to its chiral nature, which can result in distinct biological activities compared to its non-chiral or differently substituted counterparts.
Properties
IUPAC Name |
(2R)-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-4,9H,5-7,12H2,1H3/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKOHSCTEHZRRT-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(CC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1C[C@@H](CC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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